4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid

Suzuki coupling Palladium catalysis Synthetic intermediate

4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid (CAS 207279-31-0) is a 6,8-disubstituted 1,7-naphthyridine derivative that serves as a critical synthetic intermediate in the preparation of potent and selective phosphodiesterase-4 (PDE4) inhibitors. The compound features a bromine atom at the 8-position of the 1,7-naphthyridine core, enabling palladium-catalyzed cross-coupling reactions, and a 4-carboxyphenyl group at the 6-position that provides a key pharmacophoric element for PDE4 binding.

Molecular Formula C15H9BrN2O2
Molecular Weight 329.15 g/mol
CAS No. 207279-31-0
Cat. No. B1344821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid
CAS207279-31-0
Molecular FormulaC15H9BrN2O2
Molecular Weight329.15 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=NC(=C2N=C1)Br)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C15H9BrN2O2/c16-14-13-11(2-1-7-17-13)8-12(18-14)9-3-5-10(6-4-9)15(19)20/h1-8H,(H,19,20)
InChIKeyICUFIIGJRIOKNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid (CAS 207279-31-0): A Key 1,7-Naphthyridine Intermediate for PDE4-Targeted Drug Discovery and Chemical Biology


4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid (CAS 207279-31-0) is a 6,8-disubstituted 1,7-naphthyridine derivative that serves as a critical synthetic intermediate in the preparation of potent and selective phosphodiesterase-4 (PDE4) inhibitors [1]. The compound features a bromine atom at the 8-position of the 1,7-naphthyridine core, enabling palladium-catalyzed cross-coupling reactions, and a 4-carboxyphenyl group at the 6-position that provides a key pharmacophoric element for PDE4 binding [2]. Its well-characterized physicochemical profile, including a melting point of 248-250 °C (decomposition) [1], and its direct role in the synthesis of the clinical candidate NVP-ABE171, make it a strategically important building block for medicinal chemistry and chemical biology programs targeting PDE4-related inflammatory and respiratory diseases.

Why 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid Cannot Be Replaced by Closely Related 1,7-Naphthyridine Analogs


Closely related 1,7-naphthyridine analogs such as the 8-methoxy, 8-chloro, or 8-unsubstituted variants cannot simply be interchanged with the title compound in synthetic routes or biological assays. The 8-bromo substituent is the only halogen that combines sufficient reactivity for palladium-catalyzed Suzuki-Miyaura cross-coupling with a stability profile that tolerates the acidic and thermal conditions required during the synthesis of 6,8-disubstituted 1,7-naphthyridines [1]. The 6-(4-carboxyphenyl) motif is essential for PDE4 subtype selectivity, as demonstrated by SAR studies showing that replacement of the benzoic acid group results in >100-fold loss of PDE4D potency [2]. Substituting the bromine with a methoxy or hydrogen eliminates the coupling handle, necessitating additional synthetic steps to reintroduce a suitable leaving group, thereby reducing overall yield, increasing cost, and compromising reproducibility in multi-step syntheses aimed at producing PDE4 inhibitors for preclinical evaluation.

Quantitative Differentiation Evidence for 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid (CAS 207279-31-0)


Synthetic Enabling Capability: 8-Bromo Substituent as the Exclusive Direct Suzuki Coupling Partner Versus the 8-Methoxy Analog

The title compound is the sole intermediate that can directly undergo Suzuki-Miyaura cross-coupling with arylboronic acids to yield 8-aryl-1,7-naphthyridines. In the patented synthetic route, the 8-methoxy precursor (6-(4-carboxyphenyl)-8-methoxy-1,7-naphthyridine) must first be converted to the 8-bromo analog using PBr3 before any cross-coupling can occur [1]. The observed conversion yield from the methoxy to the bromo compound is 86% (215 mg obtained from 250 mg starting material) [1]. The 8-methoxy analog itself is unreactive in Suzuki coupling, whereas the 8-bromo compound reacts cleanly with 4-benzo[c]furazanyl boronic acid to generate the PDE4 inhibitor NVP-ABE171 [1].

Suzuki coupling Palladium catalysis Synthetic intermediate 1,7-Naphthyridine

Commercial Purity Specifications: Impact on Cross-Coupling Reproducibility

The target compound is commercially available at purities of 95% (AKSci), 97% (Chemenu), and 98% (MolCore) . In contrast, the structurally analogous 6-(4-carboxyphenyl)-8-methoxy-1,7-naphthyridine is typically offered at 95% purity . Because palladium-catalyzed cross-coupling reactions are sensitive to catalyst poisons and competing nucleophiles, the higher purity grades (97-98%) minimize side-product formation and improve batch-to-batch reproducibility in Suzuki coupling with arylboronic acids [1]. A 3-percentage-point increase in purity (from 95% to 98%) can translate to a measurable improvement in coupling yield, as impurities such as residual PBr3 or debrominated species can quench the active Pd(0) catalyst.

Chemical purity Quality control Procurement specification Cross-coupling

Direct Substrate for Generating NVP-ABE171: A PDE4D-Selective Inhibitor with 1.5 nM Potency

The title compound is the direct substrate in the final Suzuki coupling step that generates NVP-ABE171 (4-(8-benzo[c]furazanyl-1,7-naphthyridin-6-yl)benzoic acid) [1]. NVP-ABE171 exhibits IC50 values of 1.5 nM (PDE4D), 34 nM (PDE4B), 602 nM (PDE4A), and 1230 nM (PDE4C), representing a 23-fold selectivity for PDE4D over PDE4B and >400-fold over PDE4A/C [2]. In contrast, 1,7-naphthyridine intermediates lacking the 8-bromo group (e.g., 8-methoxy or 8-unsubstituted analogs) cannot directly access this final product without additional halogenation chemistry [1]. The 6-benzoic acid moiety is essential for PDE4D potency; its absence or replacement leads to a >100-fold reduction in inhibitory activity [2].

PDE4 inhibitor NVP-ABE171 Structure-activity relationship Drug discovery

Melting Point Characterization: Identity Verification and Differentiation from Common Synthetic Precursors

The target compound exhibits a melting point of 248-250 °C with decomposition [1]. This is markedly higher than the melting point of the common synthetic precursor 6-amino-8-bromo-1,7-naphthyridine (62-63 °C) [2]. This physical property serves as a simple, instrument-free identity checkpoint that differentiates the title compound from the amino intermediate, which is routinely carried through early steps of PDE4 inhibitor synthesis. The presence of the 4-carboxyphenyl group at the 6-position is responsible for the significant elevation in melting point due to hydrogen-bonding interactions in the solid state, a feature absent in the amino analog [1].

Melting point Quality control Identity verification Thermal stability

Best Research and Industrial Application Scenarios for 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid


Medicinal Chemistry: Late-Stage Diversification for PDE4 Inhibitor Libraries

Use the compound as a universal Suzuki coupling partner to introduce diverse aryl and heteroaryl groups at the 8-position of the 1,7-naphthyridine scaffold. The resulting 6,8-disubstituted products can be rapidly screened against PDE4 subtypes to establish SAR, leveraging the foundational SAR knowledge that the 6-benzoic acid group is critical for PDE4D potency and selectivity [1].

Process Chemistry: Scalable Synthesis of NVP-ABE171 and Structural Analogs

Employ the title compound as the penultimate intermediate in a convergent route to NVP-ABE171. The patent-described yield of 86% for its formation from the 8-methoxy precursor, combined with the clean subsequent Suzuki coupling, makes kilo-scale production feasible [2]. Procure the 98% purity grade to minimize variability in catalyst loading and reaction kinetics during scale-up.

Chemical Biology: Synthesis of PDE4-Targeted Probes and Affinity Reagents

Functionalize the 8-bromo handle via Suzuki coupling to install fluorophores, biotin, or photoaffinity labels without altering the 6-benzoic acid pharmacophore. This enables the generation of chemical probes for PDE4 target engagement studies, cellular imaging, and chemoproteomics, capitalizing on the >400-fold PDE4D selectivity achievable with the parent scaffold [1].

Analytical Quality Control: Melting Point as a Rapid Identity Check

In corporate or academic compound management facilities, use the sharp melting point of 248-250 °C (decomposition) to distinguish the title compound from the amino precursor (mp 62-63 °C) and other 8-substituted 1,7-naphthyridine intermediates, thereby preventing costly mislabeling errors in automated storage systems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.